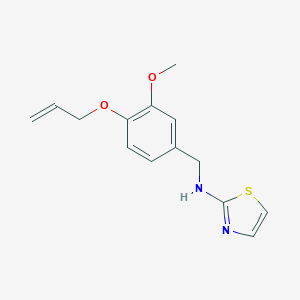![molecular formula C20H21N3O3S B283525 N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biochemical and physiological effects that make it a promising candidate for various research studies. In
作用機序
The mechanism of action of N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. It has also been shown to modulate the expression of various genes involved in oxidative stress and cell survival.
Biochemical and Physiological Effects:
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of various signaling pathways involved in inflammation. It also exhibits potent antioxidant activity and has been shown to protect against oxidative stress-induced cell damage. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research related to N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide. One area of research could focus on the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research could focus on the exploration of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is a complex process that involves several steps. The first step involves the preparation of 3-(2-aminophenyl)propanoic acid, which is then reacted with thionyl chloride to form 3-(2-chloroacetyl)phenylthioacetic acid. The resulting compound is then reacted with 2,2-dimethylpropanoyl chloride to obtain N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide.
科学的研究の応用
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has several potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, it has been found to exhibit potent antioxidant activity, which may make it useful in the prevention of oxidative stress-related diseases.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H21N3O3S/c1-11-9-12(21-19(27)23-18(25)20(2,3)4)10-13(16(11)24)17-22-14-7-5-6-8-15(14)26-17/h5-10,22H,1-4H3,(H2,21,23,25,27)/b17-13+ |
InChIキー |
MZKZDRXGSYTQCF-GHRIWEEISA-N |
異性体SMILES |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3O2)/C1=O)NC(=S)NC(=O)C(C)(C)C |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=S)NC(=O)C(C)(C)C |
正規SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=S)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)


![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)
![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)

![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)